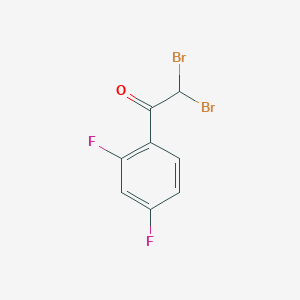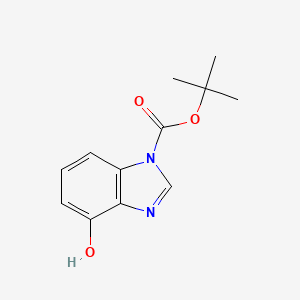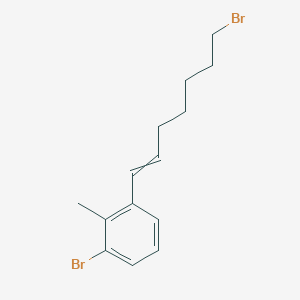
N-(2-Chloro-4-pyrimidinyl)indol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-4-pyrimidinyl)indol-7-amine is a heterocyclic compound that combines the structural features of pyrimidine and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrimidine and indole moieties in its structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-4-pyrimidinyl)indol-7-amine typically involves the reaction of 2-chloro-4-pyrimidine with indole-7-amine. One common method includes the following steps:
Starting Materials: 2-chloro-4-pyrimidine and indole-7-amine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or ethanol, often in the presence of a base like sodium bicarbonate.
Procedure: The mixture is heated to a specific temperature (e.g., 85°C) and stirred until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing industrial purification techniques like crystallization, distillation, or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: N-(2-Chloro-4-pyrimidinyl)indol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.
科学的研究の応用
N-(2-Chloro-4-pyrimidinyl)indol-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
作用機序
The mechanism of action of N-(2-Chloro-4-pyrimidinyl)indol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidine moiety often interacts with nucleotide-binding sites, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can lead to the inhibition or activation of biological pathways, depending on the target.
類似化合物との比較
- N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
- N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine
Comparison: N-(2-Chloro-4-pyrimidinyl)indol-7-amine is unique due to the presence of the indole moiety, which imparts distinct biological properties compared to other similar compounds. The indole ring system is known for its ability to interact with a wide range of biological targets, making this compound a versatile compound in drug discovery. In contrast, other similar compounds may have different substituents or ring systems, leading to variations in their biological activities and applications.
特性
分子式 |
C12H9ClN4 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
N-(2-chloropyrimidin-4-yl)-1H-indol-7-amine |
InChI |
InChI=1S/C12H9ClN4/c13-12-15-7-5-10(17-12)16-9-3-1-2-8-4-6-14-11(8)9/h1-7,14H,(H,15,16,17) |
InChIキー |
PPVLYGJTVDXNSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NC3=NC(=NC=C3)Cl)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)

![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)




![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)

